molecular formula C11H12N4 B2528168 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline CAS No. 923689-14-9

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Cat. No.: B2528168
CAS No.: 923689-14-9
M. Wt: 200.245
InChI Key: GRRUUAXFNIYAIV-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . This compound is part of the pyrazinoquinoxaline family, known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds, followed by methylation . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUUAXFNIYAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=NC3=CC=CC=C3N=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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